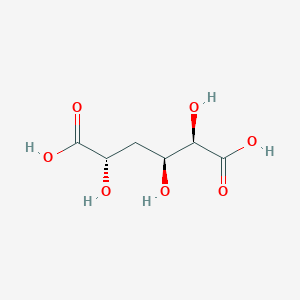
4-Deoxyglucarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Deoxyglucarate is an organic compound belonging to the class of medium-chain hydroxy acids and derivatives. It is characterized by a six-carbon backbone with multiple hydroxyl groups, making it a versatile molecule in various biochemical pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Deoxyglucarate can be synthesized through the dehydration of D-glucarate. The reaction involves the removal of water molecules from D-glucarate, facilitated by the enzyme D-glucarate dehydratase . This enzyme catalyzes the conversion of D-glucarate to this compound under specific conditions, typically involving a buffered solution at a controlled pH and temperature .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to express the necessary enzymes for the conversion of D-glucarate to this compound. The fermentation process is optimized for yield and efficiency, involving controlled fermentation conditions and subsequent purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Deoxyglucarate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various keto acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products:
Wissenschaftliche Forschungsanwendungen
4-Deoxyglucarate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It plays a role in metabolic pathways, particularly in the degradation of hexuronic acids.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in metabolic disorders.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials
Wirkmechanismus
The mechanism of action of 4-deoxyglucarate involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes such as D-glucarate dehydratase, which catalyzes its conversion into other metabolites. These metabolites then enter various biochemical pathways, influencing cellular processes and metabolic functions .
Vergleich Mit ähnlichen Verbindungen
D-Glucarate: A precursor to 4-deoxyglucarate, involved in similar metabolic pathways.
D-Galacturonic Acid: Another hexuronic acid with similar biochemical properties.
Keto-deoxyglucarate: A closely related compound formed through the oxidation of this compound
Uniqueness: this compound is unique due to its specific role in the oxidative degradation pathway of hexuronic acids, leading to the formation of α-keto-glutarate, a key intermediate in the citric acid cycle. This makes it a crucial compound in both metabolic research and industrial applications .
Eigenschaften
Molekularformel |
C6H10O7 |
|---|---|
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
(2R,3S,5S)-2,3,5-trihydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2-4,7-9H,1H2,(H,10,11)(H,12,13)/t2-,3-,4+/m0/s1 |
InChI-Schlüssel |
WZLURCXZSPTANB-YVZJFKFKSA-N |
Isomerische SMILES |
C([C@@H]([C@H](C(=O)O)O)O)[C@@H](C(=O)O)O |
Kanonische SMILES |
C(C(C(C(=O)O)O)O)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Adenylate-3'-phosphate-[[2'-deoxy-uridine-5'-phosphate]-3'-phosphate]](/img/structure/B10777898.png)
![(2S)-5-[(5R,7S,8R,9R)-8,9-dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777899.png)
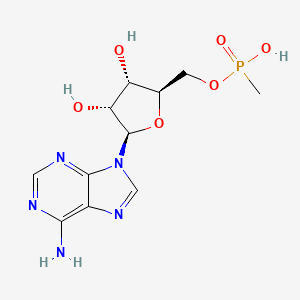
![(2S,6S,7S)-8-[(10S,16S,20S,21R,22S,24E)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.1~2,5~.1~6,9~]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-{3-[(hydroxymethyl)(methyl)amino]-1-methylprop-2-en-1-yl}-7-methoxy-2,6-dimethyl-3-oxooctyl acetate](/img/structure/B10777908.png)
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777909.png)
![n-[2(s)-Cyclopentyl-1(r)-hydroxy-3(r)methyl]-5-[(2(s)-tertiary-butylamino-carbonyl)-4-(n1-(2)-(n-methylpiperazinyl)-3-chloro-pyrazinyl-5-carbonyl)-piperazino]-4(s)-hydroxy-2(r)-phenylmethyl-pentanamide](/img/structure/B10777915.png)
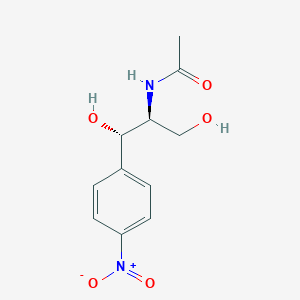
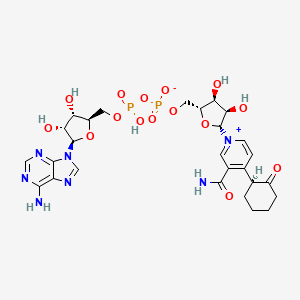
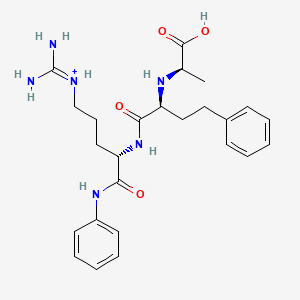
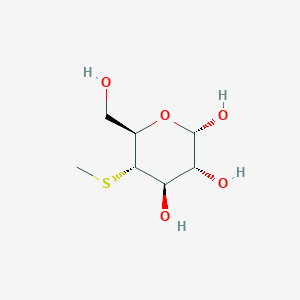
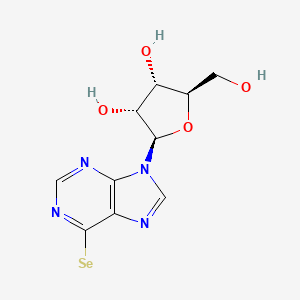
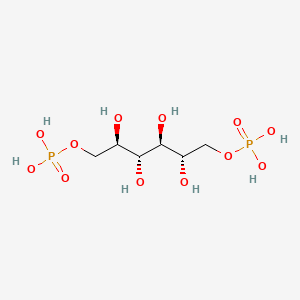
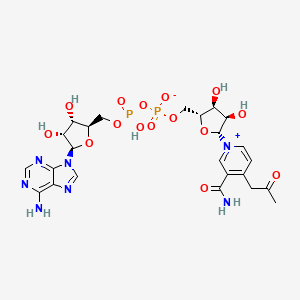
![[4R-(4alpha,5alpha,6alpha,7alpha)]-3,3'-{{Tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl]bis(methylene)]bis[N-1H-benzimidazol-2-ylbenzamide]](/img/structure/B10777972.png)
